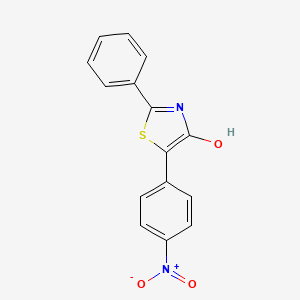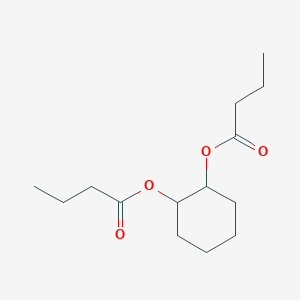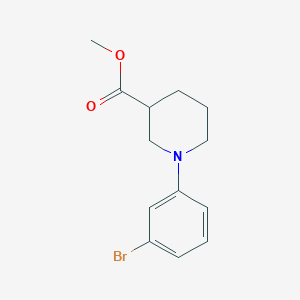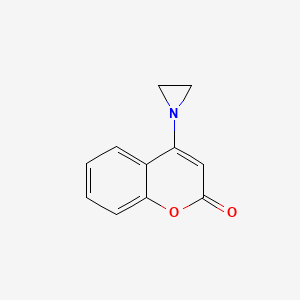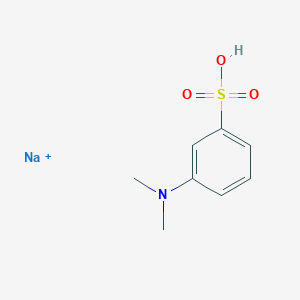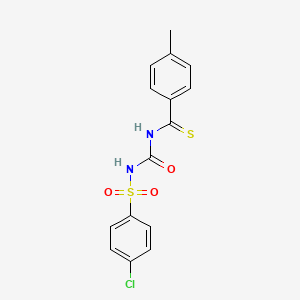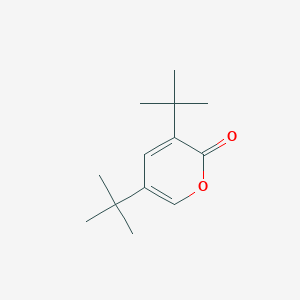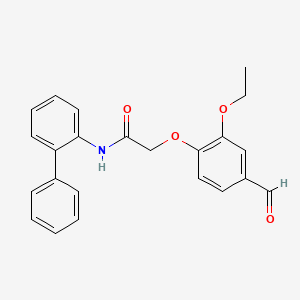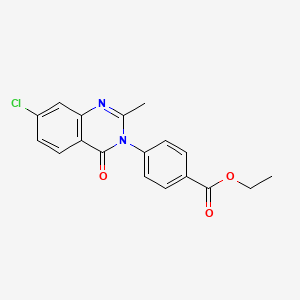
Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid,4-(7-chloro-2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester is a synthetic organic compound. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a benzoic acid moiety linked to a quinazolinone structure, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid,4-(7-chloro-2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-2-methyl-4-oxo-3(4H)-quinazolinone.
Esterification: The quinazolinone derivative is then esterified with ethyl benzoate under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid,4-(7-chloro-2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Reduction of the quinazolinone moiety to form dihydroquinazolinones.
Substitution: Halogen substitution reactions on the quinazolinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of halogen-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid,4-(7-chloro-2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid moieties.
Quinazolinone derivatives: Compounds with similar quinazolinone structures.
Uniqueness
Structural Features: The combination of benzoic acid and quinazolinone moieties with an ethyl ester group makes this compound unique.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities compared to other similar compounds.
Properties
CAS No. |
64918-69-0 |
|---|---|
Molecular Formula |
C18H15ClN2O3 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3-yl)benzoate |
InChI |
InChI=1S/C18H15ClN2O3/c1-3-24-18(23)12-4-7-14(8-5-12)21-11(2)20-16-10-13(19)6-9-15(16)17(21)22/h4-10H,3H2,1-2H3 |
InChI Key |
OBTJBJMMAMIZKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


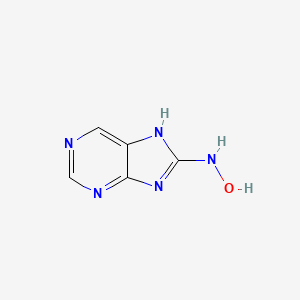


![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)
